molecular formula C18H23IN2 B148791 4-(4-Diethylaminostyryl)-1-methylpyridinium iodide CAS No. 105802-46-8

4-(4-Diethylaminostyryl)-1-methylpyridinium iodide

Cat. No.: B148791
CAS No.: 105802-46-8
M. Wt: 394.3 g/mol
InChI Key: WIPKWLIHFGTFQV-UHFFFAOYSA-M
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Description

4-(4-Diethylaminostyryl)-1-methylpyridinium iodide is a fluorescent organic cation known for its applications in various scientific fields. This compound is particularly noted for its use as a substrate in the study of organic cation transporters (OCTs) and its role in fluorescence microscopy .

Mechanism of Action

Target of Action

The primary targets of 4-di-2-Asp are monoaminergic neurons . These neurons play a key role in the regulation of the most important functions of the brain and internal organs . The compound has also been used to stain mitochondria of live cells .

Mode of Action

4-di-2-Asp is a fluorescent ligand of membrane transporters of monoamines . It allows staining of living monoaminergic neurons . This compound is also a substrate for OCT1 and OCT2 , which are organic cation transporters.

Biochemical Pathways

The compound interacts with the biochemical pathways of monoaminergic neurons . These neurons are involved in the exchange of monoamines between the cerebrospinal fluid and the brain . The compound’s interaction with these neurons can be used to map their topography and describe their phenotype .

Pharmacokinetics

It is known that the compound can stain living dopaminergic neurons in a primary culture of the mouse embryonic mesencephalon . This suggests that the compound can cross cell membranes and interact with its targets within the cell.

Result of Action

The action of 4-di-2-Asp results in the staining of living monoaminergic neurons . This allows for the study of these neurons’ topography and functional activity . The compound has also been used to stain mitochondria of live cells , indicating its ability to interact with these organelles.

Action Environment

The action of 4-di-2-Asp can be influenced by environmental factors such as temperature . For example, the protonation degree of DMAP derivatives, from which 4-di-2-Asp is derived, has been found to be significantly impacted by temperature .

Biochemical Analysis

Biochemical Properties

4-(4-Diethylaminostyryl)-1-methylpyridinium iodide is known to interact with OCTs, which mediate the uptake of positively charged molecules . It has been found that the uptake of this compound in BeWo cells, a human choriocarcinoma trophoblastic cell line, is not mediated by an OCT .

Cellular Effects

In cellular studies, this compound has been observed to be taken up into cells by a low-affinity, carrier-mediated process . It has been shown to exhibit significant mitochondrial uptake in BeWo cells . Additionally, transport of this compound into the nuclear region of BeWo cells has also been observed, which is likely mediated by a nucleoside transporter .

Molecular Mechanism

It is known that its uptake into cells is dependent on concentration, temperature, membrane potential, and pH . It has been suggested that its uptake is facilitated by distinct pathways in different regions of lung mucosa .

Temporal Effects in Laboratory Settings

It is known that its uptake into cells is a time-dependent process .

Metabolic Pathways

The specific metabolic pathways that this compound is involved in are not well known. It is known to interact with OCTs, which play a crucial role in the transport of various endogenous and exogenous compounds .

Transport and Distribution

This compound is known to be transported into cells by a low-affinity, carrier-mediated process . It has been observed to exhibit significant mitochondrial uptake in BeWo cells . Additionally, its transport into the nuclear region of BeWo cells has also been observed .

Subcellular Localization

In terms of subcellular localization, this compound has been observed to localize significantly in the mitochondria of BeWo cells . Additionally, its transport into the nuclear region of these cells has also been observed .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Diethylaminostyryl)-1-methylpyridinium iodide typically involves the reaction of 4-(diethylamino)benzaldehyde with 1-methylpyridinium iodide under basic conditions. The reaction proceeds through a condensation mechanism, forming the styryl-pyridinium structure .

Industrial Production Methods

the synthesis likely follows similar routes as laboratory methods, with optimization for scale-up, including the use of continuous flow reactors and automated synthesis systems to ensure consistency and purity .

Chemical Reactions Analysis

Types of Reactions

4-(4-Diethylaminostyryl)-1-methylpyridinium iodide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinone derivatives, while reduction can yield the corresponding amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Diethylaminostyryl)-1-methylpyridinium iodide is unique due to its specific fluorescence properties and its ability to act as a substrate for studying organic cation transporters. Its diethylamino group provides distinct chemical and physical properties compared to similar compounds .

Properties

IUPAC Name

N,N-diethyl-4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]aniline;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N2.HI/c1-4-20(5-2)18-10-8-16(9-11-18)6-7-17-12-14-19(3)15-13-17;/h6-15H,4-5H2,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIPKWLIHFGTFQV-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=CC2=CC=[N+](C=C2)C.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=C/C2=CC=[N+](C=C2)C.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00909746
Record name N,N-Diethyl-4-[2-(1-methylpyridin-4(1H)-ylidene)ethylidene]cyclohexa-2,5-dien-1-iminium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00909746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105802-46-8
Record name 4-[4-(Diethylamino)styryl]-N-methylpyridinium iodide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=105802-46-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Diethylaminostyryl)-N-methylpyridinium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105802468
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N-Diethyl-4-[2-(1-methylpyridin-4(1H)-ylidene)ethylidene]cyclohexa-2,5-dien-1-iminium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00909746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-Diethylaminostyryl)-N-methylpyridinium iodide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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